![molecular formula C12H11Cl B13900996 1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
1-[(1R)-1-chloroethyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-Chloroethyl]naphthalene is an organic compound with the molecular formula C12H11Cl It is a derivative of naphthalene, where a chlorine atom is attached to the ethyl group at the 1-position of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-[(1R)-1-chloroethyl]naphthalene can be achieved through several methods. One common approach involves the chlorination of 1-ethyl naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-[(1R)-1-Chloroethyl]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form naphthalene derivatives with additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert the chlorine atom to a hydrogen atom, forming 1-ethyl naphthalene.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-[(1R)-1-hydroxyethyl]naphthalene.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-Chloroethyl]naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems. It may serve as a model compound to investigate the effects of chlorinated aromatic compounds on living organisms.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, including dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism by which 1-[(1R)-1-chloroethyl]naphthalene exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism depends on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-[(1R)-1-Chloroethyl]naphthalene can be compared with other similar compounds, such as:
1-(Chloromethyl)naphthalene: This compound has a chlorine atom attached directly to the naphthalene ring, making it more reactive in certain substitution reactions.
1-(Bromomethyl)naphthalene: Similar to the chlorinated derivative but with a bromine atom, it exhibits different reactivity due to the larger atomic size and different electronegativity of bromine.
1-(Hydroxymethyl)naphthalene: This compound has a hydroxyl group instead of a chlorine atom, making it more hydrophilic and reactive in oxidation reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chiral center, which can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C12H11Cl |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
1-[(1R)-1-chloroethyl]naphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3/t9-/m1/s1 |
InChI-Schlüssel |
LVZBNQAITQCBEC-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)Cl |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



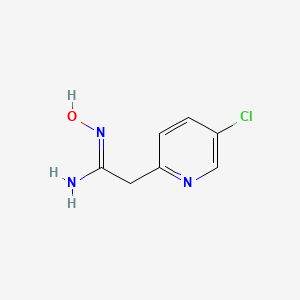
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
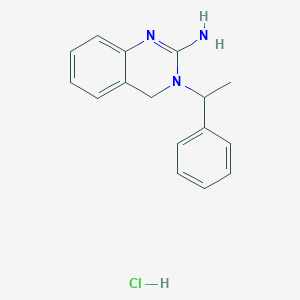
![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
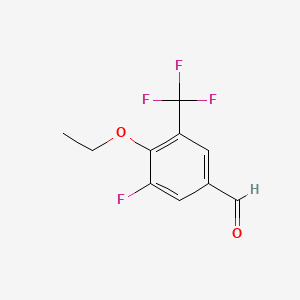
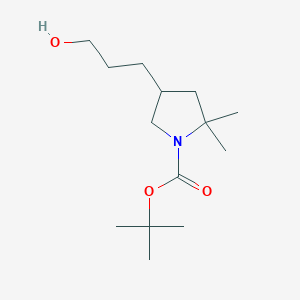

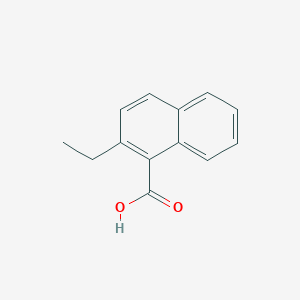

![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)


